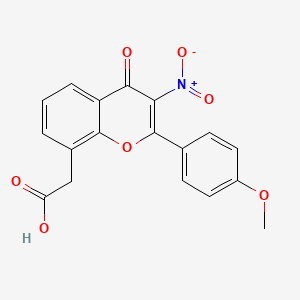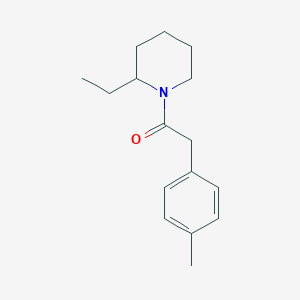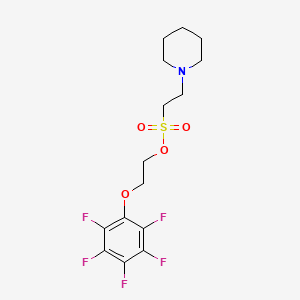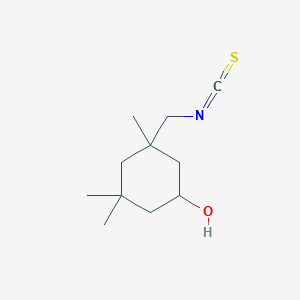
3-(Isothiocyanatomethyl)-3,5,5-trimethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isothiocyanatomethyl)-3,5,5-trimethylcyclohexan-1-ol is a compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 3-(Isothiocyanatomethyl)-3,5,5-trimethylcyclohexan-1-ol can be achieved through several methods. One common method involves the reaction of amines with thiophosgene or carbon disulfide . Another method includes the use of phenyl chlorothionoformate with primary amines . These reactions are typically carried out under mild conditions and often require the use of solvents like dimethylbenzene and catalysts such as DMAP or DABCO . Industrial production methods focus on optimizing these reactions to achieve high yields and low costs while ensuring safety and minimizing by-products .
Chemical Reactions Analysis
3-(Isothiocyanatomethyl)-3,5,5-trimethylcyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its ability to inhibit aldehyde dehydrogenase (ALDH) makes it a promising candidate for enhancing the efficacy of chemotherapy drugs like cisplatin . Additionally, it has applications in the industry as a precursor for various chemical products .
Mechanism of Action
The mechanism of action of 3-(Isothiocyanatomethyl)-3,5,5-trimethylcyclohexan-1-ol involves its interaction with molecular targets such as ALDH and ABC proteins . By inhibiting these targets, the compound can decrease the tolerance of cancer cells to chemotherapy drugs and reduce their migratory ability . This is achieved through the modulation of pathways involved in epithelial to mesenchymal transition (EMT) and the expression of proteins like E-Cadherin, ABCC1, and ALDH3A1 .
Comparison with Similar Compounds
Similar compounds to 3-(Isothiocyanatomethyl)-3,5,5-trimethylcyclohexan-1-ol include other isothiocyanates such as allyl isothiocyanate, benzyl isothiocyanate, and phenyl isothiocyanate . These compounds share similar biological activities but differ in their chemical structures and specific applications . For instance, allyl isothiocyanate is known for its antimicrobial properties, while benzyl isothiocyanate has shown potent anticancer activity . The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and pathways .
Properties
CAS No. |
194154-01-3 |
|---|---|
Molecular Formula |
C11H19NOS |
Molecular Weight |
213.34 g/mol |
IUPAC Name |
3-(isothiocyanatomethyl)-3,5,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H19NOS/c1-10(2)4-9(13)5-11(3,6-10)7-12-8-14/h9,13H,4-7H2,1-3H3 |
InChI Key |
MODXDVACOYKJHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN=C=S)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


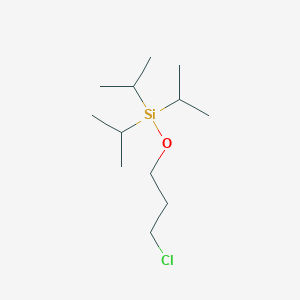
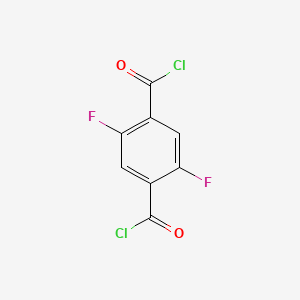

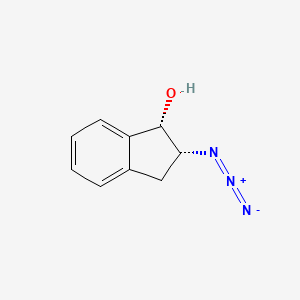
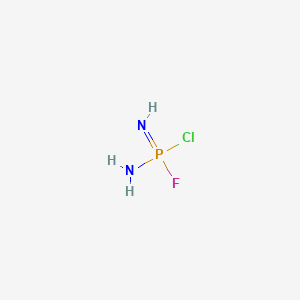
![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)
![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
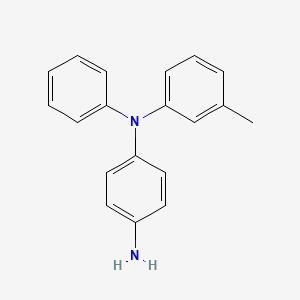
![7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B12570545.png)
